L-PHENYLALANINE (RING-13C6)

Catalog No.
S1890840
CAS No.
M.F
M. Wt
171.15
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-PHENYLALANINE (RING-13C6)

Product Name

L-PHENYLALANINE (RING-13C6)

Molecular Weight

171.15

L-Phenylalanine (ring-¹³C₆) is a stable isotope-labeled form of the essential amino acid phenylalanine, where the carbon atoms in the aromatic ring are replaced with carbon-13 isotopes. Its molecular formula is C9H11N1O2C_9H_{11}N_1O_2 with a molecular weight of approximately 171.15 g/mol. This compound is utilized in various biochemical and metabolic studies due to its ability to provide insights into amino acid metabolism and protein synthesis processes. L-Phenylalanine is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it significant in both nutrition and pharmacology .

, primarily involving its conversion into other compounds through enzymatic pathways:

  • Transamination: L-Phenylalanine can undergo transamination to form L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.
    L Phenylalanine+ KetoglutarateL Tyrosine+Glutamate\text{L Phenylalanine}+\text{ Ketoglutarate}\rightarrow \text{L Tyrosine}+\text{Glutamate}
  • Decarboxylation: It can also be decarboxylated to produce phenylethylamine, which is a biogenic amine involved in neurotransmission.
  • Phenylalanine Ammonia-Lyase Reaction: This reaction converts L-phenylalanine into trans-cinnamic acid through the elimination of ammonia.
    L PhenylalaninePALtrans Cinnamic Acid+NH3\text{L Phenylalanine}\xrightarrow{\text{PAL}}\text{trans Cinnamic Acid}+\text{NH}_3

These reactions highlight the compound's role in various metabolic pathways, particularly in aromatic amino acid metabolism .

L-Phenylalanine (ring-¹³C₆) exhibits notable biological activities, particularly in metabolic studies involving cancer research. It has been shown to be involved in the metabolic reprogramming of tumors, where its kinetics can be traced using mass spectrometry imaging techniques. Studies have indicated that this compound is enriched in viable tumor regions compared to non-viable areas, suggesting its potential role as a biomarker for tumor metabolism . Additionally, it influences neurotransmitter synthesis, impacting mood and cognitive functions.

The synthesis of L-Phenylalanine (ring-¹³C₆) typically involves:

  • Isotopic Labeling: The compound can be synthesized through microbial fermentation or chemical synthesis methods that incorporate carbon-13 isotopes into the phenylalanine structure.
  • Chemical Synthesis: This can include traditional organic synthesis techniques where starting materials are reacted under controlled conditions to yield L-Phenylalanine with specific isotopic labeling.
  • Enzymatic Methods: Utilizing enzymes such as phenylalanine ammonia-lyase for converting non-labeled precursors into labeled forms can also be employed.

These methods ensure high purity and specific isotopic enrichment necessary for accurate metabolic studies .

L-Phenylalanine (ring-¹³C₆) has diverse applications:

  • Metabolic Research: It is extensively used in metabolic studies to trace amino acid metabolism and protein synthesis pathways.
  • Cancer Research: The compound aids in understanding tumor metabolism and could serve as a potential biomarker for cancer diagnostics

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-07-21

Explore Compound Types